Naquotinib: A Technical Guide to its Discovery and Synthesis
Naquotinib: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naquotinib (also known as ASP8273) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been investigated for the treatment of non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of naquotinib. It includes a detailed summary of its biological activity, key experimental protocols, and visualizations of relevant biological pathways and synthetic routes to serve as a comprehensive resource for professionals in the field of oncology drug development.
Introduction: The Challenge of EGFR-Mutant NSCLC
Epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in the EGFR gene are common drivers of non-small cell lung cancer (NSCLC).[1] While first and second-generation EGFR-TKIs have shown efficacy, the development of resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term effectiveness.[1] This has driven the development of third-generation EGFR-TKIs, such as naquotinib, which are designed to potently inhibit both the initial activating mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR to minimize toxicity.[1][2]
Discovery and Mechanism of Action
Naquotinib is an orally available, pyrazine carboxamide-based compound designed to selectively and irreversibly inhibit mutant forms of EGFR.[3] Its mechanism of action involves the covalent binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding effectively blocks EGFR-mediated signaling pathways, including the ERK and Akt pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[4][5]
EGFR Signaling Pathway and Naquotinib's Point of Intervention
The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell growth, proliferation, and survival.[6][7][8] Naquotinib inhibits the initial kinase activity of mutant EGFR, thereby preventing the activation of these critical downstream pathways.
Biological Activity of Naquotinib
Naquotinib demonstrates potent and selective inhibitory activity against various EGFR mutations, including exon 19 deletions (del19) and the L858R and T790M mutations, while showing significantly less activity against wild-type EGFR.
In Vitro Kinase and Cell-Based Assay Data
The following tables summarize the in vitro inhibitory activity of naquotinib against EGFR kinases and in cellular assays.
| EGFR Mutant | IC50 (nM) |
| del ex19 | 5.5 |
| L858R | 4.6 |
| del ex19/T790M | 0.26 |
| L858R/T790M | 0.41 |
| Wild-Type (WT) | 13 |
| Data from in vitro biochemical enzymatic assays.[3] |
| Cell Line | EGFR Mutation | IC50 (nM) |
| PC-9 | del ex19 | 8-33 |
| HCC827 | del ex19 | 8-33 |
| NCI-H1975 | L858R/T790M | 8-33 |
| PC-9ER | del ex19/T790M | 8-33 |
| A431 | Wild-Type | 230 |
| Data from cell growth inhibition assays.[5] |
In Vivo Efficacy
In preclinical xenograft models using human NSCLC cell lines, orally administered naquotinib demonstrated dose-dependent tumor regression. In the NCI-H1975 (L858R/T790M) and HCC827 (del ex19) xenograft models, naquotinib induced tumor regression at doses of 10, 30, and 100 mg/kg.[5]
| Xenograft Model | EGFR Mutation | Effective Doses | Outcome |
| NCI-H1975 | L858R/T790M | 10, 30, 100 mg/kg | Tumor Regression |
| HCC827 | del ex19 | 10, 30, 100 mg/kg | Tumor Regression |
| PC-9 | del ex19 | Not specified | Tumor Regression |
| LU1868 (PDX) | L858R/T790M | from 10 mg/kg | Tumor Growth Inhibition |
| PDX: Patient-Derived Xenograft[5] |
Chemical Synthesis of Naquotinib
The synthesis of naquotinib is detailed in patent WO 2016/121777. The following represents a plausible synthetic scheme based on the information available for pyrazine carboxamide-based compounds. The synthesis involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient.
Disclaimer: The following is a generalized representation of the synthesis. For detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, please refer to patent WO 2016/121777.
Step 1: Synthesis of the Pyrazine Core The synthesis begins with the construction of the substituted pyrazine-2-carboxamide core. This is typically achieved through a series of condensation and functional group manipulation reactions starting from simpler acyclic precursors.
Step 2: Introduction of the Aniline Moiety The key aniline side chain, N1-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)benzene-1,4-diamine, is coupled to the pyrazine core. This is often accomplished via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds.
Step 3: Coupling of the Pyrrolidinyl Moiety The (R)-pyrrolidin-3-ol moiety is then introduced. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group of the pyrrolidine displaces a leaving group on the pyrazine ring.
Step 4: Final Acylation The final step involves the acylation of the secondary amine on the pyrrolidine ring with acryloyl chloride to introduce the reactive acrylamide group, which is essential for the irreversible binding to Cys797 of EGFR. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocols
EGFR Kinase Inhibition Assay
This assay quantifies the ability of naquotinib to inhibit the enzymatic activity of EGFR.
Methodology:
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Reagent Preparation: Recombinant human EGFR (wild-type or mutant) is diluted in kinase assay buffer. A serial dilution of naquotinib is prepared. ATP and a suitable substrate (e.g., a synthetic peptide) are also prepared in the assay buffer.
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Enzyme-Inhibitor Incubation: The EGFR enzyme is pre-incubated with varying concentrations of naquotinib in a microplate for a defined period to allow for inhibitor binding.
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Kinase Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The reaction is allowed to proceed at a controlled temperature for a specific duration.
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Reaction Termination and Signal Detection: The reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system or quantifying the remaining ATP using a luciferase-based assay.
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Data Analysis: The results are plotted as the percentage of kinase activity versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of naquotinib on the viability and proliferation of cancer cell lines.
Methodology:
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Cell Seeding: NSCLC cells (e.g., NCI-H1975, HCC827) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of naquotinib and incubated for a period of 72 hours.
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MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of naquotinib in a living organism.
Methodology:
-
Cell Implantation: Human NSCLC cells (e.g., NCI-H1975) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control and various doses of naquotinib).
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Drug Administration: Naquotinib is administered orally to the mice at the predetermined doses and schedule (e.g., once daily).
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Tumor Measurement and Body Weight Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.
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Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size or at a specified time point. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
Naquotinib is a potent, third-generation EGFR-TKI that has demonstrated significant preclinical activity against NSCLC models harboring common activating and resistance mutations. Its discovery and development highlight the ongoing efforts to overcome acquired resistance to targeted cancer therapies. The chemical synthesis of naquotinib involves a multi-step process to construct the complex pyrazine carboxamide scaffold. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of similar targeted therapies. While clinical development of naquotinib has been discontinued, the knowledge gained from its study continues to inform the design of next-generation EGFR inhibitors.
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